molecular formula C20H18ClN3O B213839 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline

1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B213839
M. Wt: 351.8 g/mol
InChI Key: CJLHJMHKKZUPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in inflammatory and tumor growth pathways. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline exhibits a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the suppression of tumor growth, and the prevention of bacterial infections. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline is its versatility in various scientific fields, including medicine, biochemistry, and pharmacology. It has also been shown to have a low toxicity profile, making it a safe candidate for further research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline. One direction is the development of new drugs based on this compound for the treatment of inflammatory diseases, cancer, and bacterial infections. Another direction is the exploration of the potential of this compound in other scientific fields, such as material science and environmental science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline is a chemical compound that has shown promising potential in various scientific fields, including medicine, biochemistry, and pharmacology. Its versatility, low toxicity profile, and range of biochemical and physiological effects make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline involves the reaction of 4-chloro-1H-pyrazole with 4-formylbenzoic acid in the presence of a catalyst, which results in the formation of the intermediate product. This intermediate product is then reacted with tetrahydroquinoline in the presence of a reducing agent to produce the final product.

Scientific Research Applications

1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various scientific fields, including medicine, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs.

properties

Product Name

1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C20H18ClN3O/c21-18-12-22-23(14-18)13-15-7-9-17(10-8-15)20(25)24-11-3-5-16-4-1-2-6-19(16)24/h1-2,4,6-10,12,14H,3,5,11,13H2

InChI Key

CJLHJMHKKZUPMC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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